Ethyl 2-(ethylamino)benzoate
Overview
Description
Ethyl N-ethylanthranilate, also known as ethyl 2-(ethylamino)benzoate, belongs to the class of organic compounds known as benzoic acid esters. These are ester derivatives of benzoic acid. Ethyl N-ethylanthranilate is considered to be a practically insoluble (in water) and relatively neutral molecule. Within the cell, ethyl N-ethylanthranilate is primarily located in the membrane (predicted from logP). Ethyl N-ethylanthranilate has a fruity, neroli, and petitgrain taste.
Scientific Research Applications
1. Juvenile Hormone Antagonist
Ethyl 4-[2-(6-methyl-3-pyridyloxy)butyloxy]benzoate, related to Ethyl 2-(ethylamino)benzoate, has been synthesized as a novel anti-juvenile hormone (anti-JH) agent. This compound induces precocious metamorphosis in larvae of silkworms, indicating its potential in insect growth regulation and pest control (Ishiguro et al., 2003).
2. Synthesis Optimization for Industrial Production
The synthesis technology of Ethyl 3-amino-2-[(2'-cyanobiphenyl-4-yl) methylamino]benzoate, a derivative of this compound, was optimized. This stable, simple, and high-yield process is suitable for industrial production (Fang Qiao-yun, 2012).
3. Biological Activity in Insect Development
Ethyl 4-[2-(tert-butylcarbonyloxy)butoxy]benzoate and its derivatives, related to this compound, have shown activity as juvenile hormone antagonists in insects. These compounds have been observed to induce early metamorphosis in Bombyx mori larvae, a sign of juvenile hormone deficiency (Kuwano et al., 2008).
4. Physico-Chemical Properties for Beta-Adrenolytic Activity
Studies on the physico-chemical properties of compounds like this compound revealed important insights into the relationship between molecular structure and biological activity. These findings are crucial for the development of drugs with beta-adrenolytic activity (Stankovicová et al., 2014).
5. Liquid Crystalline Behavior
Ethyl 4-((4-alkoxyphenyl)diazenyl)benzoates, structurally related to this compound, have been synthesized and studied for their liquid crystalline behavior. These compounds are potential candidates for applications in LCD and temperature sensing devices due to their mesogenic properties (Mehmood et al., 2018).
Mechanism of Action
Target of Action
Ethyl 2-(ethylamino)benzoate, also known as Ethyl anthranilate, is primarily used as a local anesthetic . The primary targets of this compound are the sodium ion (Na+) channels on the nerve membrane .
Mode of Action
Local anesthetics like this compound act on nerve endings and nerve trunks and can reversibly block the conduction of nerve impulses . They bind to specific parts of the sodium ion (Na+) channel on the nerve membrane and affect the membrane potential by reducing the passage of sodium ions through the sodium ion channel . This results in a loss of local sensation without affecting consciousness, which is convenient for local surgery and treatment .
Biochemical Pathways
The biochemical pathways affected by this compound are primarily related to the transmission of nerve impulses. By binding to the sodium ion channels on the nerve membrane, the compound interferes with the normal flow of sodium ions, which are crucial for the propagation of nerve impulses . This effectively blocks the conduction of these impulses, leading to a loss of sensation in the local area.
Result of Action
The primary result of the action of this compound is the induction of local anesthesia . By blocking the conduction of nerve impulses, the compound causes a temporary loss of sensation in the area where it is administered. This makes it useful for procedures that require local anesthesia, such as minor surgical operations .
Safety and Hazards
Biochemical Analysis
Biochemical Properties
It is known that the compound has a molecular weight of 193.25
Molecular Mechanism
It is unclear how it exerts its effects at the molecular level, including any binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Subcellular Localization
It is unclear whether there are any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Properties
IUPAC Name |
ethyl 2-(ethylamino)benzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO2/c1-3-12-10-8-6-5-7-9(10)11(13)14-4-2/h5-8,12H,3-4H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VKRBJLSSQUIOHL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=CC=CC=C1C(=O)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60865915 | |
Record name | Ethyl 2-(ethylamino)benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60865915 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Yellowish solid; Fruity grape aroma | |
Record name | Ethyl N-ethylanthranilate | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1538/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Solubility |
Very Slightly soluble in water, Soluble (in ethanol) | |
Record name | Ethyl N-ethylanthranilate | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1538/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
CAS No. |
38446-21-8 | |
Record name | Ethyl N-ethylanthranilate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=38446-21-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl N-ethylanthranilate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038446218 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ethyl 2-(ethylamino)benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60865915 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Ethyl 2-(ethylamino)benzoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.049.015 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | ETHYL N-ETHYLANTHRANILATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DY1X596TSE | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Ethyl N-ethylanthranilate | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0037698 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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